1,3-Diethynylbenzene

概要

説明

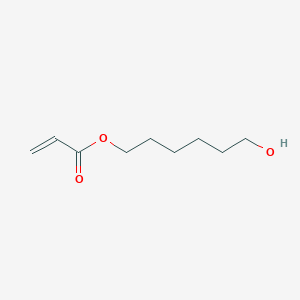

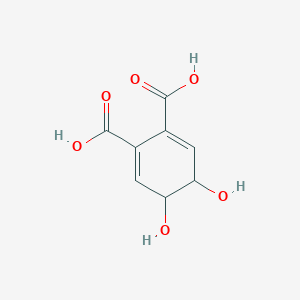

1,3-Diethynylbenzene is an organic compound with the molecular formula C10H6 . It is an aromatic hydrocarbon that falls under the class of volatile organic compounds .

Synthesis Analysis

1,3-Diethynylbenzene can be synthesized to form mono- and di- 1,4-substituted-1,2,3-triazole ligands. These ligands have the property to self-assemble into metallo-cyclic structures in the presence of silver ions .

Molecular Structure Analysis

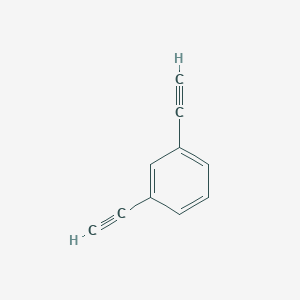

The molecular structure of 1,3-Diethynylbenzene consists of a benzene ring with ethynyl groups attached at the 1 and 3 positions . The molecular weight of 1,3-Diethynylbenzene is 126.1546 .

Physical And Chemical Properties Analysis

1,3-Diethynylbenzene has a density of 1.0±0.1 g/cm3, a boiling point of 206.9±23.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 42.5±0.8 kJ/mol and a flash point of 66.5±16.7 °C . The index of refraction is 1.567 .

科学的研究の応用

Synthesis of Ligands for Metallo-Cyclic Structures

1,3-Diethynylbenzene can be used to synthesize mono- and di-1,4-substituted-1,2,3-triazole ligands. These ligands have the unique ability to self-assemble into metallo-cyclic structures in the presence of silver ions, which could be useful in the development of new materials or catalytic systems .

Organic Electronics Material Synthesis

This compound is also valuable in the synthesis of organic electronics materials. It serves as a reagent for introducing terminal acetylene protecting groups (Ph2P(O) groups), which are crucial in the construction of electronic devices at a molecular level .

Gas Phase Ion Energetics Data

In the field of ion energetics, 1,3-Diethynylbenzene data is used to understand the behavior of ions in the gas phase. This information is essential for various applications including mass spectrometry and atmospheric chemistry .

Nanoporous Activated Carbons Precursor

Another application is in the synthesis of cross-linked polymers from acetylenic monomers like diethynylbenzene and phenylacetylene. These polymers are precursors for high-yield synthesis of nanoporous activated carbons with tunable textural properties, which have significant potential in filtration and storage applications .

Polymers with Specific Properties

Polymers synthesized by polymerization of aromatic compounds with terminal ethynyl groups, such as 1,3-Diethynylbenzene, acquire specific properties that are valuable in various industrial and research applications. These properties include thermal stability and electrical conductivity .

Spectroscopy and Quantification

The compound’s unique VUV spectrum with substantial absorbance in the 200-240 nm range makes it an excellent candidate for spectroscopy applications. This feature leads to better selectivity and sensitivity in analytical methods such as accurate quantification for aromatic-alkynes .

Safety and Hazards

Safety measures for handling 1,3-Diethynylbenzene include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment should be used, including a dust mask type N95 (US), eyeshields, and gloves . In case of accidental ingestion or inhalation, immediate medical attention is required .

将来の方向性

作用機序

Target of Action

1,3-Diethynylbenzene is a chemical compound with the empirical formula C10H6 . .

Mode of Action

It’s known that 1,3-Diethynylbenzene can be used to synthesize mono- and di- 1,4-substituted-1,2,3-triazole ligands

Biochemical Pathways

It’s known that the compound can be used to synthesize ligands that have the property to self-assemble into metallo-cyclic structures in the presence of silver ions . .

Result of Action

It’s known that the compound can be used to synthesize ligands that have the property to self-assemble into metallo-cyclic structures

特性

IUPAC Name |

1,3-diethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6/c1-3-9-6-5-7-10(4-2)8-9/h1-2,5-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXLPYYXCOXPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25359-90-4 | |

| Record name | Benzene, 1,3-diethynyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25359-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20170491 | |

| Record name | Benzene, 1,3-diethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diethynylbenzene | |

CAS RN |

1785-61-1 | |

| Record name | Benzene, 1,3-diethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-diethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-Diethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 1,3-diethynylbenzene?

A1: 1,3-Diethynylbenzene has the molecular formula C10H6 and a molecular weight of 126.15 g/mol. Spectroscopically, it is characterized by strong IR absorptions due to the C≡C stretching vibrations and characteristic signals in the 1H and 13C NMR spectra.

Q2: What is the significance of 1,3-diethynylbenzene's structure in material science?

A2: The rigid, conjugated structure of 1,3-diethynylbenzene makes it an attractive building block for constructing polymers and porous materials. [] Its two ethynyl groups can participate in various polymerization reactions, leading to materials with unique properties. [, ]

Q3: How does 1,3-diethynylbenzene contribute to the properties of polymers?

A3: When incorporated into polymers, 1,3-diethynylbenzene introduces rigidity and extends the π-conjugation system. [] This can enhance properties like thermal stability, mechanical strength, and optical properties. [] For example, silicon-containing polymers with 1,3-diethynylbenzene exhibit high thermal stability, with some showing 5% weight loss temperatures exceeding 800°C. []

Q4: What are the advantages of using 1,3-diethynylbenzene in creating porous materials?

A4: 1,3-Diethynylbenzene serves as a building block for microporous hyper-cross-linked polymers. [] These polymers exhibit high surface areas and tuneable pore sizes, making them suitable for applications like gas storage and separation. [, ]

Q5: Does 1,3-diethynylbenzene play a role in catalytic processes?

A5: While 1,3-diethynylbenzene itself might not be catalytically active, it can be incorporated into structures that are. For instance, it can be used to bridge metal centers in dinuclear complexes, potentially influencing their catalytic activity. []

Q6: How is computational chemistry used in understanding 1,3-diethynylbenzene-containing systems?

A6: Computational methods like density functional theory (DFT) help predict and understand the electronic structures, optical properties, and magnetic properties of molecules and materials containing 1,3-diethynylbenzene. [, ] These insights are crucial for designing materials with desired properties.

Q7: How do structural modifications to 1,3-diethynylbenzene impact the properties of its derivatives?

A7: Introducing substituents onto the benzene ring of 1,3-diethynylbenzene can significantly alter the properties of the resulting materials. [, ] For example, adding electron-donating or -withdrawing groups can tune the electronic properties and influence the performance in applications like organic solar cells. []

Q8: What are the potential applications of 1,3-diethynylbenzene in different fields?

A8: 1,3-Diethynylbenzene holds promise for diverse applications, including:

- High-performance materials: Its use in synthesizing heat-resistant polymers and composites is well-documented. [, ]

- Energy storage: Its incorporation into electrode materials for lithium-ion batteries can improve their performance. [, ]

- Gas storage and separation: Porous materials derived from 1,3-diethynylbenzene show potential in capturing CO2 and water vapor. []

- Sensors: The sensitivity of 1,3-diethynylbenzene derivatives to external stimuli, like metal ions, makes them suitable for sensor development. [, ]

- Biomedical applications: Its use in synthesizing biocompatible polymers makes it relevant for biomedical applications, although this area requires further investigation. []

Q9: What are some future research directions for 1,3-diethynylbenzene?

A9: Research on 1,3-diethynylbenzene is continuously evolving. Some promising directions include:

- Exploring new polymerization methods to create materials with enhanced properties and functionalities. []

- Developing sustainable and environmentally friendly synthesis and processing techniques. []

- Investigating the potential of 1,3-diethynylbenzene derivatives in biomedicine, such as drug delivery and tissue engineering. []

- Utilizing computational modeling to accelerate the discovery and development of new materials with tailored properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one](/img/structure/B158283.png)

![(3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B158286.png)

![(4S)-14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one](/img/structure/B158290.png)